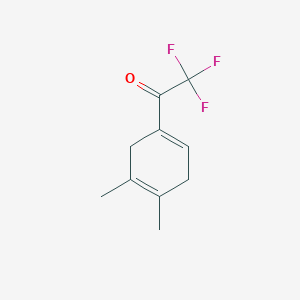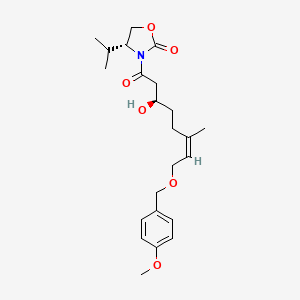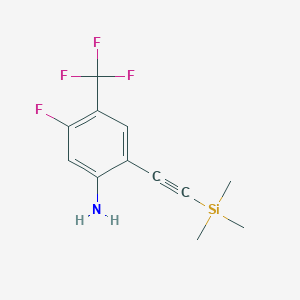
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is an organic compound with the molecular formula C8H6FIO3 and a molecular weight of 296.03 g/mol . This compound is characterized by the presence of fluorine, iodine, and hydroxyl groups attached to a benzoate ester, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate typically involves the esterification of 3-fluoro-4-iodo-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings, where the iodine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Coupling Reactions: Palladium catalysts are typically used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions.
Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, and the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different targets.
類似化合物との比較
Similar Compounds
- Methyl 4-fluoro-3-hydroxybenzoate
- Methyl 3-fluoro-4-hydroxybenzoate
- Methyl 4-fluoro-2-hydroxybenzoate
Uniqueness
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is unique due to the presence of both fluorine and iodine atoms on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and physical properties, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C8H6FIO3 |
|---|---|
分子量 |
296.03 g/mol |
IUPAC名 |
methyl 3-fluoro-2-hydroxy-4-iodobenzoate |
InChI |
InChI=1S/C8H6FIO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,1H3 |
InChIキー |
QTVAYRMDYNGCET-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C=C1)I)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)





